N-(4-iodophenyl)-3,4-dimethylbenzamide

Description

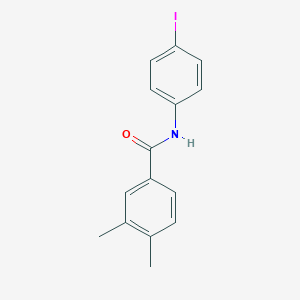

N-(4-Iodophenyl)-3,4-dimethylbenzamide (CAS 333348-08-6) is a benzamide derivative with the molecular formula C₁₅H₁₄INO and a molecular weight of 351.18 g/mol. Its structure comprises a 3,4-dimethyl-substituted benzamide core linked to a 4-iodophenyl group via an amide bond. This compound is primarily utilized in research settings, as indicated by its availability through specialty chemical suppliers .

Properties

Molecular Formula |

C15H14INO |

|---|---|

Molecular Weight |

351.18 g/mol |

IUPAC Name |

N-(4-iodophenyl)-3,4-dimethylbenzamide |

InChI |

InChI=1S/C15H14INO/c1-10-3-4-12(9-11(10)2)15(18)17-14-7-5-13(16)6-8-14/h3-9H,1-2H3,(H,17,18) |

InChI Key |

QQFDRFICPVHBNK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the N-Alkyl/N-Arylbenzamide Family

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives

Key Observations :

- Electronic and Steric Effects: The iodine substituent in this compound may enhance hydrophobic interactions compared to smaller halogens (e.g., fluorine or chlorine).

- Biological Activity : S9229, a structurally complex N-alkylbenzamide, demonstrates high potency as an umami flavor enhancer due to its branched alkyl chain, which likely optimizes receptor binding at the hTAS1R1/hTAS1R3 umami receptor . In contrast, the target compound’s iodophenyl group may favor different biological targets, though specific data are absent in the evidence.

Metabolic and Toxicological Profiles

Key Observations :

- Metabolism: S9229 undergoes extensive hepatic metabolism, with hydroxylation and glucuronidation facilitating rapid clearance.

- Safety : S9229’s safety profile is well-documented, whereas the toxicology of this compound remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.